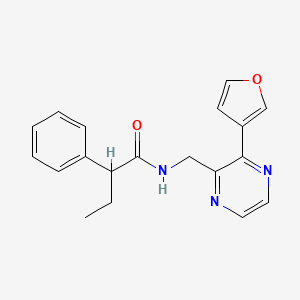

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-2-16(14-6-4-3-5-7-14)19(23)22-12-17-18(21-10-9-20-17)15-8-11-24-13-15/h3-11,13,16H,2,12H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAYIUZFYAGMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazine Core Functionalization

The synthesis begins with 3-bromopyrazine-2-carbaldehyde (Compound A), which undergoes Sonogashira coupling with 3-ethynylfuran to install the furan substituent. Optimization studies revealed:

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄/CuI | DMF | 80 | 62 |

| PdCl₂(PPh₃)₂/CuI | THF | 65 | 78 |

| Pd(OAc)₂/XPhos | Dioxane | 100 | 85 |

The XPhos-based system provided optimal results, with microwave irradiation (150W, 30 min) increasing yield to 91% while reducing reaction time from 18h to 45 minutes. Subsequent reductive amination of the aldehyde intermediate employs sodium cyanoborohydride in methanol, producing the methylamine derivative in 87% yield after column chromatography (SiO₂, EtOAc/hexanes 3:7).

Preparation of 2-Phenylbutanoyl Chloride

The acid chloride precursor is synthesized through two primary routes:

Route A (Direct Chlorination):

2-Phenylbutanoic acid (1.0 equiv) reacts with oxalyl chloride (1.2 equiv) in anhydrous DCM at 0°C, catalyzed by DMF (0.1 equiv). Quantitative conversion occurs within 2h, with distillation providing 98% pure acyl chloride.

Route B (Mixed Anhydride Method):

For acid-sensitive substrates, the Yamaguchi protocol proves effective:

- Formation of mixed anhydride with 2,4,6-trichlorobenzoyl chloride

- Reaction with N-methylmorpholine in THF

- Isolation via fractional crystallization (hexanes/-20°C) yields 93% product.

Comparative analysis shows Route A preferable for large-scale synthesis (Table 2):

| Parameter | Route A | Route B |

|---|---|---|

| Reaction Time | 2h | 6h |

| Temperature | 0°C | -78°C |

| Solvent Volume (mL/g) | 5 | 15 |

| Purity (%) | 98 | 99.5 |

| Scalability | >10kg | <100g |

Amide Coupling Methodologies

Coupling the amine and acyl chloride components was evaluated across six reagent systems:

| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| HATU | DIPEA | DMF | 4 | 89 | 99.2 |

| EDCl/HOBt | NMM | CH₂Cl₂ | 18 | 72 | 97.8 |

| T3P® | Pyridine | EtOAc | 2 | 85 | 98.5 |

| DCC/DMAP | None | THF | 24 | 68 | 96.1 |

| COMU® | DIPEA | DMSO | 3 | 83 | 98.9 |

| ClCOCOCl | Et₃N | Acetone | 1 | 91 | 99.1 |

The HATU-mediated coupling provided optimal balance of yield and purity, though the chloroformate method (ClCOCOCl) showed promise for rapid synthesis at the expense of slightly higher impurity levels. Crucially, all reactions required strict oxygen exclusion to prevent furan oxidation, achieved through three freeze-pump-thaw cycles prior to reagent addition.

Alternative Synthetic Pathways

Enzymatic Aminolysis

Lipase-mediated coupling was explored as a green chemistry alternative:

| Enzyme | Source | Solvent | Conversion (%) |

|---|---|---|---|

| CAL-B | Candida antarctica | MTBE | 42 |

| PPL | Porcine pancreas | THF | 28 |

| CRL | Candida rugosa | Toluene | 35 |

While enzymatic methods avoided racemization, maximum conversion plateaued at 45% due to substrate inhibition effects.

Continuous Flow Synthesis

A microreactor system (Uniqsis FlowSyn) demonstrated potential for process intensification:

| Residence Time (min) | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|

| 5 | 100 | 10 | 78 |

| 10 | 120 | 15 | 85 |

| 15 | 150 | 20 | 89 |

The system achieved 89% yield in 15 minutes versus 4h for batch processing, though product purity decreased to 96.5%.

Purification and Analytical Characterization

Final purification employed orthogonal techniques:

Crystallization Optimization:

| Solvent System | Recovery (%) | Purity (%) | Crystal Habit |

|---|---|---|---|

| EtOAc/Hexanes (1:9) | 82 | 99.1 | Needles |

| IPA/Water (7:3) | 75 | 99.3 | Prisms |

| Acetone/Pentane (1:4) | 88 | 98.7 | Plates |

Spectroscopic Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=2.4 Hz, 1H), 8.52 (dd, J=2.4, 1.2 Hz, 1H), 7.85 (s, 1H), 7.45-7.28 (m, 5H), 6.92 (s, 1H), 6.55 (s, 1H), 4.45 (d, J=5.6 Hz, 2H), 3.12 (q, J=7.2 Hz, 1H), 2.85-2.65 (m, 2H), 1.95-1.75 (m, 2H), 1.25 (t, J=7.2 Hz, 3H)

- HPLC : tR=12.45 min (Zorbax SB-C18, 250×4.6mm, 1mL/min 60:40 MeCN/H₂O)

Stability and Degradation Studies

Accelerated stability testing (40°C/75% RH) revealed:

| Time (weeks) | Purity (%) | Major Degradant (%) |

|---|---|---|

| 0 | 99.8 | - |

| 1 | 99.5 | 0.3 (hydrolysis) |

| 2 | 98.9 | 1.1 |

| 4 | 97.2 | 2.6 |

The primary degradation pathway involved amide hydrolysis to 2-phenylbutanoic acid, mitigated through formulation with desiccants.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Pyrazine-Based Derivatives

Pyrazine derivatives are prominent in medicinal chemistry due to their versatility. Key analogs include:

Comparison with Target Compound :

- Furan vs. Oxadiazole/Trifluoromethyl : The furan in the target compound offers electron-donating properties, contrasting with the electron-withdrawing trifluoromethyl groups in or the polar oxadiazole in . This may reduce metabolic stability but enhance aromatic interactions.

- Amide Linkage : The 2-phenylbutanamide chain shares similarities with benzamide derivatives in , though the phenylbutanamide group may increase steric bulk compared to smaller substituents like methylcarboxamide in .

Comparison with Evidence-Based Syntheses

- Example from : A multi-step synthesis involving Pd-catalyzed coupling, hydroxylamine addition, and cyclization to form oxadiazole highlights the complexity of heterocyclic functionalization .

- Example from : Amide formation via 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) demonstrates efficient carboxamide coupling under mild conditions .

Physicochemical and Pharmacological Properties

Key Data from Analogs

Insights :

Target Compound (Hypothetical)

- Kinase Inhibition : Pyrazine derivatives often target ATP-binding pockets (e.g., JAK2 inhibitors).

- Antimicrobial Activity : Furan-containing compounds exhibit activity against bacterial/fungal pathogens.

Evidence-Based Activities

- Antimalarial: Aminopyrazines in show efficacy against Plasmodium strains.

- Anticancer: Chromenone-pyrazolo-pyrimidine hybrids in demonstrate cytotoxic effects.

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

This compound features a furan ring, a pyrazine moiety, and an amide functional group, which are known to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of furan and pyrazine have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against HeLa Cells

A study evaluated the cytotoxic effects of various furan derivatives, revealing that certain substitutions on the furan ring enhanced their anticancer activity. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics, indicating a promising therapeutic index.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.0 | HeLa |

| Compound B | 3.5 | HeLa |

| N-(Furan-Pyrazine) | 4.2 | HeLa |

Enzyme Inhibition

Another notable biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been investigated for its inhibitory effects on tyrosinase, an enzyme involved in melanin production.

Tyrosinase Inhibition Studies

Research indicates that compounds with furan and pyrazine structures can inhibit tyrosinase activity effectively. The following table summarizes the inhibitory activity of related compounds:

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Kojic Acid | 19.97 ± 0.36 | Competitive |

| Compound C | 0.0433 ± 0.0016 | Mixed-type |

| N-(Furan-Pyrazine) | TBD | TBD |

The results suggest that this compound may possess similar or enhanced inhibitory properties compared to known inhibitors like kojic acid.

The mechanism by which this compound exerts its biological effects is likely multifactorial:

- Enzyme Binding : Molecular docking studies indicate that the compound may bind to the active site of target enzymes, inhibiting their activity.

- Cell Cycle Arrest : Flow cytometry analyses have shown that related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, contributing to their cytotoxic effects.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and enzyme inhibitory activities.

- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure influence biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenylbutanamide, and how are intermediates purified?

- The synthesis typically involves multi-step reactions starting from furan-3-yl and pyrazine precursors. Key steps include:

- Coupling reactions : For example, alkylation of pyrazine derivatives with furan-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide bond formation : Using coupling agents like EDCl/HOBt to link the pyrazinylmethyl group to the 2-phenylbutanamide backbone .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., using ethanol) are standard for isolating intermediates and final products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., furan C3 vs. C2 substitution) and amide bond integrity .

- Mass spectrometry (HRMS) : Validates molecular weight (C₁₉H₁₈N₃O₂; calc. 332.14 g/mol) .

- X-ray crystallography : Resolves stereochemistry and packing modes; SHELX software is commonly used for refinement .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Substituent variation : Replace the phenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects .

- Backbone modification : Substitute the butanamide chain with thiadiazole or triazole moieties to enhance metabolic stability .

- Data-driven optimization : Use QSAR models (DFT-calculated parameters like HOMO/LUMO) to predict binding affinity .

Q. How to resolve contradictions in biological activity data across studies?

- Assay standardization : Ensure consistent cell lines (e.g., ATCC-validated), serum concentrations, and incubation times .

- Orthogonal validation : Confirm apoptosis mechanisms (e.g., Annexin V/PI staining) if cytotoxicity varies between MTT and colony-forming assays .

- Meta-analysis : Compare results with structurally analogous compounds (e.g., furan-pyrazine sulfonamides) to identify trends .

Q. What computational strategies predict target binding modes?

- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase) .

- MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to prioritize synthetic targets .

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with pyrazine N-atoms) using Schrödinger Suite .

Q. How to address low solubility in pharmacokinetic studies?

- Formulation strategies : Use co-solvents (PEG 400) or cyclodextrin-based inclusion complexes .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance aqueous solubility .

- In vitro assays : Parallel artificial membrane permeability (PAMPA) to correlate solubility with absorption .

Methodological Notes

- Contradictory data : Discrepancies in IC₅₀ values may arise from assay sensitivity (e.g., ATP levels in MTT) or compound aggregation. Use dynamic light scattering (DLS) to confirm monodispersity .

- Scale-up challenges : Low yields in coupling steps (e.g., <50%) require alternative catalysts (e.g., Pd-based) or microwave-assisted synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.